molecular formula C7H8BrNO B3237219 1-(3-Bromopyridin-2-yl)ethanol CAS No. 1383734-83-5

1-(3-Bromopyridin-2-yl)ethanol

Cat. No. B3237219
CAS RN: 1383734-83-5
M. Wt: 202.05 g/mol
InChI Key: XEBDEXIOOONSJK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “1-(3-Bromopyridin-2-yl)ethanol” involves several steps. One method involves a reaction step with a-bromoketones and 2-aminopyridine. Another method involves a Cu-catalyzed dehydrogenative reaction between aldehyde and aminopyridine .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C7H6BrNO . The InChI code for this compound is 1S/C7H6BrNO/c1-5(10)7-6(8)3-2-4-9-7/h2-4H,1H3 .


Physical And Chemical Properties Analysis

“this compound” is a colorless to yellow to brown liquid or solid . It has a molecular weight of 200.03 . The storage temperature for this compound is room temperature .

Scientific Research Applications

Pyridylcarbene Formation

1-(3-Bromopyridin-2-yl)ethanol has been identified in the context of pyridylcarbene formation. Bromo-3-methyl-(1,2,3)triazolo(1,5-a)pyridine, upon decomposition, forms a pyridylcarbene intermediate by nitrogen expulsion, leading to the formation of several compounds including 1-(6-bromopyridin-2-yl)ethanol (Abarca, Ballesteros, & Blanco, 2006).

Chiral Synthesis

This compound has been synthesized with good to high enantiomeric excesses. It was achieved by catalyzed asymmetric addition of dialkylzinc to pyridinecarboxaldehydes, proving its potential in chiral synthesis (Ishizaki & Hoshino, 1994).

Role in Enantioselective Acylation

This compound has been used in studies exploring enantioselective acylation. This involves the preparation of racemic 1-(furan-2-yl)ethanols for such studies, highlighting its utility in asymmetric synthesis (Hara et al., 2013).

Enantioselective Transesterification

It has been involved in the study of enantioselective transesterification reactions. Particularly, the lipase from Candida antarctica has been used to resolve racemates of 1-(pyridinyl)-ethanols, including 1-(6-bromopyridin-2-yl)ethanol, showcasing its significance in biochemical transformations (Orrenius et al., 1994).

Alcoholysis and Hydrolysis Studies

This compound has been a focus in the study of alcoholysis and hydrolysis. Specifically, its resolution was achieved through enantioselective lipase-catalyzed alcoholysis and hydrolysis, indicating its importance in organic chemistry and drug synthesis (Conde et al., 1998).

Synthesis of Coordination Polymers

The synthesis of coordination polymers also involves this compound. It has been used in the study of heteroligand Cu(II) complexes with halogenopyridines, contributing to the development of new materials and compounds (Adonin et al., 2020).

properties

IUPAC Name

1-(3-bromopyridin-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-5(10)7-6(8)3-2-4-9-7/h2-5,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEBDEXIOOONSJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC=N1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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